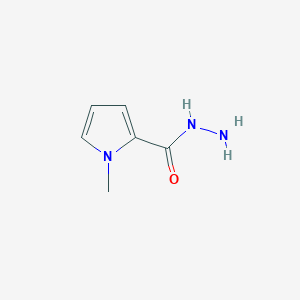
1-methyl-1H-pyrrole-2-carbohydrazide
Descripción general
Descripción
1-Methyl-1H-pyrrole-2-carbohydrazide is a chemical compound of interest in organic and medicinal chemistry due to its versatile chemical properties and potential as a building block for various chemical reactions and as a ligand in catalysis.
Synthesis Analysis
The synthesis of pyrrole-2-carbohydrazides, including derivatives similar to 1-methyl-1H-pyrrole-2-carbohydrazide, involves novel methods that yield high efficiency. For instance, pyrrole-2-carbohydrazides have been synthesized and utilized as efficient ligands in Cu-catalyzed amination of aryl halides with amines in pure water, showcasing their utility in facilitating reactions under eco-friendly conditions (Xie et al., 2010).
Molecular Structure Analysis
Spectral analysis and structural elucidation of compounds similar to 1-methyl-1H-pyrrole-2-carbohydrazide reveal detailed insights into their molecular structures. Studies employing NMR, IR, UV-visible spectroscopy, and quantum chemical calculations offer a comprehensive understanding of their molecular geometry and electronic properties (Rawat & Singh, 2014).
Chemical Reactions and Properties
Pyrrole-2-carbohydrazides participate in various chemical reactions, serving as ligands in copper-catalyzed aminations and exhibiting potential in synthesizing heterocyclic compounds due to their nucleophilic sites. These compounds have shown promise in facilitating reactions under microwave irradiation or conventional heating, indicating their versatility and reactivity (Xie et al., 2010).
Physical Properties Analysis
The physical properties of 1-methyl-1H-pyrrole-2-carbohydrazide derivatives can be characterized through spectral analysis and quantum chemical calculations. These studies provide insights into their isotropic chemical shifts, electronic absorption spectra, and the existence of intramolecular hydrogen bonding, which influence their physical state, solubility, and stability (Rawat & Singh, 2014).
Chemical Properties Analysis
The chemical properties of 1-methyl-1H-pyrrole-2-carbohydrazide and related compounds are marked by their reactivity descriptors, which indicate susceptibility to nucleophilic attack. These properties are crucial for their involvement in the synthesis of heterocyclic compounds and highlight their potential in organic synthesis and medicinal chemistry applications (Rawat & Singh, 2014).
Aplicaciones Científicas De Investigación
Catalysis : Pyrrole-2-carbohydrazides are effective ligands in copper-catalyzed amination of aryl halides with amines in water, showcasing high yields and versatility (Xie et al., 2010).
Antibacterial Properties : These compounds, including their hydrazone derivatives, have shown potential as tuberculostatics against Mycobacterium tuberculosis. Their activity varies widely, depending on structural features (Bijev, 2006).
Analgesic and Anti-inflammatory Activities : Arylidene pyrrole-3-carbohydrazides have significant analgesic action and some show moderate anti-inflammatory effects, indicating potential for development as pain relief drugs (Murineddu et al., 2001).
Single-Molecule Magnetic Behavior : 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been used in creating a {Mn(III)25} barrel-like cluster demonstrating single-molecule magnetic behavior, highlighting its application in magnetic materials (Giannopoulos et al., 2014).
Copper(II) Ion Sensing : A novel compound based on pyrrole-2-carbohydrazide has been developed for sensitive and selective detection of copper(II) ions in aqueous media, useful in environmental monitoring and analysis (Bhattacharyya et al., 2016).
Photoluminescence : N-heterocyclic ligands derived from pyrrole-2-carbohydrazides have been synthesized, showing potential in light emission materials due to their structural properties and interactions (Jing-lin et al., 2011).
Heterogeneous Catalysis : Polystyrene-supported N-heterocyclic carbohydrazide has been used as a ligand for copper-catalyzed C–N coupling, demonstrating effectiveness in amination reactions (Huang et al., 2018).
Antimicrobial Agents : Pyrrole-3-carboxylate derivatives exhibit notable antimicrobial activities, suggesting their potential as therapeutic tools against various pathogens (Hublikar et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methylpyrrole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(10)8-7/h2-4H,7H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZLSTHDNAMYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377052 | |
| Record name | 1-methyl-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113398-02-0 | |
| Record name | 1-methyl-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



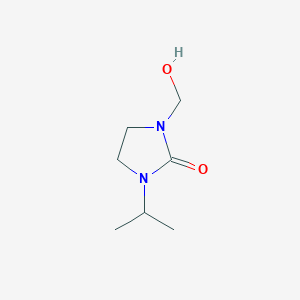

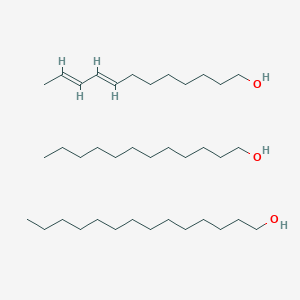

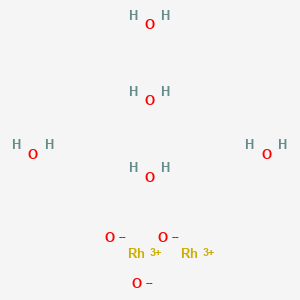


![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)


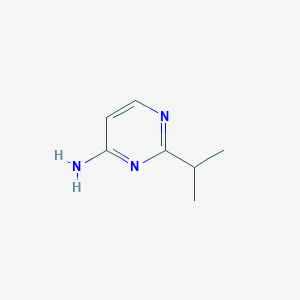
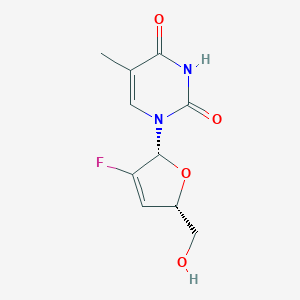
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)